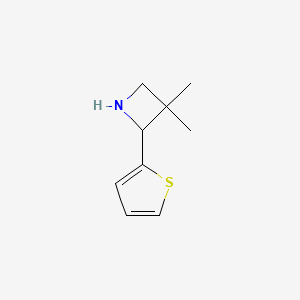

3,3-Dimethyl-2-(thiophen-2-yl)azetidine

Beschreibung

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-thiophen-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPMHWFZXSTMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of Azetidine Synthesis Strategies

Summary Table of Preparation Methods

| Method | Key Features | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lewis Acid-Catalyzed Ring Opening | SN2-type ring opening with Yb(OTf)3 catalyst | 76–90 | High regioselectivity, mild conditions | Requires Lewis acid catalyst |

| Intramolecular Cyclization of Amino Alcohols | Cyclization of tosylated amino alcohols | 32–95 | Straightforward, scalable | Substrate-dependent yields |

| Nucleophilic Substitution on Azetidines | Substitution on 3-amino-azetidines | Variable | Versatile functionalization | May require harsh conditions |

| Lithiation–Borylation–Ring-Opening | Lithiation of azetidinium ions, borylation | Up to 92 | Access to complex substituted azetidines | More complex, specialized reagents |

Detailed Research Findings

- The Lewis acid-catalyzed ring-opening method is well-documented to provide regioselective and efficient synthesis of 3,3-disubstituted azetidines bearing heteroaryl groups such as thiophene, with optimized conditions involving 5 mol % Yb(OTf)3 in dichloromethane at room temperature.

- Intramolecular cyclization strategies provide a classical route, especially useful when starting from chiral or functionalized amino alcohols, allowing for stereocontrolled synthesis of azetidine derivatives.

- Nucleophilic substitution reactions on preformed azetidines offer a flexible approach to introduce thiophene substituents but may require careful control of reaction conditions and purification steps.

- Recent advances in lithiation and borylation chemistry of azetidinium intermediates open new avenues for accessing substituted azetidines with high yields and functional group tolerance.

This comprehensive analysis of preparation methods for 3,3-Dimethyl-2-(thiophen-2-yl)azetidine highlights the prominence of Lewis acid catalysis for regioselective ring opening, supported by classical cyclization and substitution techniques, as well as emerging lithiation-based methodologies. These strategies collectively enable efficient and versatile synthesis of this heteroaryl-substituted azetidine for applications in medicinal and organic chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-2-(thiophen-2-yl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Functionalized azetidine derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Medicinal Chemistry

The unique structure of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine positions it as a promising candidate in drug development. The azetidine ring is known for its ability to serve as a scaffold for various bioactive compounds. Research indicates that derivatives of azetidine exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The thiophene moiety enhances these properties by contributing to the compound's lipophilicity and electron-donating characteristics, which can improve binding affinity to biological targets.

1.2 Case Studies in Drug Development

Several studies have investigated the pharmacological properties of azetidine derivatives:

- Antimicrobial Activity : A study demonstrated that azetidine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the azetidine structure can enhance antimicrobial potency .

- Anti-inflammatory Properties : Research has shown that certain azetidine compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecules.

2.2 Synthesis of Novel Compounds

The compound can be utilized in the synthesis of other heterocyclic compounds. For instance:

- Synthesis of Oxadiazole Derivatives : The compound can be reacted with oxadiazole precursors to create novel derivatives that exhibit enhanced biological activities .

- Formation of Peptides : Azetidine derivatives are increasingly being used as building blocks for peptide synthesis due to their conformational constraints that can influence peptide folding and stability .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has potential applications in developing new polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

3.2 Case Studies in Material Development

Research has indicated that incorporating azetidine structures into polymer formulations can lead to materials with improved mechanical properties and thermal resistance . This is particularly relevant in the development of coatings and composites used in various industrial applications.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In medicinal chemistry, the compound’s azetidine ring and thiophene moiety may facilitate binding to target proteins, enhancing its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

3,3-Dimethyl-1-phenyl-4-thiophen-2-yl-azetidin-2-one (CAS: 69187-10-6)

- Structure : Differs by a phenyl group at position 1 and a ketone at position 2.

- Synthesis : Prepared via Staudinger cycloaddition between imines and ketene precursors, emphasizing the role of stereochemistry and substituents on reactivity .

1-Allyl-6-[(Z)-3,3-dimethyl-2-(thiophen-2-yl)but-1-en-yl]-1,2,3,4-tetrahydropyridine (19b)

- Structure : Incorporates the 3,3-dimethyl-2-(thiophen-2-yl) moiety into a tetrahydropyridine ring.

- Synthesis: Utilized (t-Bu)₂CuLi·LiBr in THF, achieving 91% yield.

Spirocyclic Azetidines

- Structure: Feature sp³-rich frameworks with fused rings (e.g., 1,4-diaryl-2-azetidinones).

- Physicochemical Properties : Higher Fsp³ values (0.45–0.55) and CNS MPO scores (≥4) compared to 3,3-dimethyl-2-(thiophen-2-yl)azetidine, suggesting better blood-brain barrier penetration .

Antibacterial Agents

- 1,8-Naphthyridine-Azetidine Hybrids : Exhibited activity via Schiff base and selenium substitutions (e.g., compound 11 with IC₅₀ = 0.65 µM against CDK2) .

- This compound: No direct activity reported, but thiophene’s electron-rich nature may enhance interactions with bacterial enzymes .

Stat3 Inhibition

- H182 (Azetidine-Based Inhibitor) : Showed dose-dependent Stat3 inhibition (IC₅₀ = 2–3 µM) without affecting parallel pathways (e.g., JAK2, EGFR), highlighting substituent specificity .

Cytotoxicity

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Biologische Aktivität

3,3-Dimethyl-2-(thiophen-2-yl)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a four-membered azetidine ring substituted with a thiophene group, which is known to enhance its biological properties.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. A common method involves the reaction of thiophene derivatives with azetidine precursors under controlled conditions, typically utilizing solvents like acetonitrile and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

| Microorganism | Activity (IC50) | Reference |

|---|---|---|

| Staphylococcus aureus | < 1 µg/mL | |

| Escherichia coli | < 1 µg/mL | |

| Mycobacterium tuberculosis | < 1 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was found to be non-cytotoxic against HeLa cells while still exhibiting potent activity against other cancer types .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. It is hypothesized that the compound interferes with the synthesis of critical biomolecules such as ergosterol in fungi and disrupts metabolic pathways in cancer cells .

Study on Antimicrobial Efficacy

In a detailed study focusing on its antimicrobial efficacy, derivatives of azetidine were synthesized and screened for activity against Mycobacterium tuberculosis . The results indicated that certain derivatives exhibited promising anti-tubercular activity with IC50 values below 1 µg/mL, suggesting that modifications to the azetidine structure could enhance biological potency .

Anticancer Screening

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that while the compound demonstrated significant growth inhibition in some lines, it maintained low toxicity towards normal human cells, highlighting its potential as a selective anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 3,3-Dimethyl-2-(thiophen-2-yl)azetidine?

- Methodological Answer : The synthesis often involves multicomponent reactions such as the Ugi reaction, which combines amines, aldehydes, isocyanides, and carboxylic acids. For example, thiophen-2-yl ethylamine can react with aldehydes and isocyanides under basic conditions (e.g., KOH in MeOH) to yield azetidine derivatives . Enantioselective desymmetrization using chiral phosphoric acid catalysts is another strategy, where the azetidine nitrogen and thiophene substituent are activated to achieve asymmetric induction .

Q. How is the crystal structure of this compound derivatives determined?

- Methodological Answer : X-ray crystallography is the gold standard. Data collection is performed using single-crystal diffractometers, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL . Software suites like WinGX and ORTEP are used for visualization and anisotropic displacement ellipsoid analysis . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal packing .

Advanced Research Questions

Q. What computational methods are employed to study the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP is widely used. The inclusion of exact exchange terms (e.g., Becke’s 1993 functional) improves accuracy for thermochemical properties, such as activation energies for tautomerization (e.g., thiol ↔ thione) and nucleophilic reactivity . Basis sets like 6-31G(d,p) are recommended for geometry optimization, while Natural Bond Orbital (NBO) analysis elucidates hyperconjugative effects involving the thiophene ring .

Q. How does the thiophene moiety influence reactivity and intermolecular interactions in azetidine derivatives?

- Methodological Answer : The thiophene sulfur participates in hydrogen bonding (e.g., S···H–C) and π-π interactions with aromatic systems, as shown in Hirshfeld surface analysis . DFT studies reveal that the electron-rich thiophene stabilizes transition states via resonance, particularly in enantioselective reactions where the sulfur’s lone pairs interact with chiral catalysts . Additionally, the thiophene’s planarity enhances stacking in crystal lattices, affecting solubility and solid-state reactivity .

Q. What strategies enable enantioselective synthesis of azetidine derivatives like this compound?

- Methodological Answer : Chiral phosphoric acid (CPA) catalysts promote desymmetrization by activating the azetidine nitrogen and stabilizing intermediates through hydrogen bonding . For Ugi reactions, chiral auxiliaries or enantiopure starting materials (e.g., (S)-BINOL-derived ligands) are employed . Computational screening of transition states (e.g., using Gaussian 09) identifies optimal catalyst-substrate pairs, with a focus on minimizing steric clashes and maximizing electronic complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.